1-(3-Chlorophenyl)piperazine HCl (d8)
CAS No.: 1313393-63-3
Cat. No.: VC0196677
Molecular Formula: C10H14Cl2N2
Molecular Weight: 241.18 g/mol
Purity: 95% by HPLC; 98% atom D
* For research use only. Not for human or veterinary use.

CAS No. | 1313393-63-3 |
---|---|
Molecular Formula | C10H14Cl2N2 |
Molecular Weight | 241.18 g/mol |
IUPAC Name | 1-(3-chlorophenyl)-2,2,3,3,5,5,6,6-octadeuteriopiperazine;hydrochloride |
Standard InChI | InChI=1S/C10H13ClN2.ClH/c11-9-2-1-3-10(8-9)13-6-4-12-5-7-13;/h1-3,8,12H,4-7H2;1H/i4D2,5D2,6D2,7D2; |
Standard InChI Key | MHXPYWFZULXYHT-HXCXULITSA-N |
Isomeric SMILES | [2H]C1(C(N(C(C(N1)([2H])[2H])([2H])[2H])C2=CC(=CC=C2)Cl)([2H])[2H])[2H].Cl |
Canonical SMILES | C1CN(CCN1)C2=CC(=CC=C2)Cl.Cl |
Chemical Identity and Structure
Basic Identification
1-(3-Chlorophenyl)piperazine-D8 hydrochloride is a deuterated version of 1-(3-Chlorophenyl)piperazine (commonly known as mCPP). This compound features eight deuterium atoms replacing standard hydrogen atoms in the piperazine ring structure, making it ideal for use as an internal standard in analytical methods .
The compound is identified through several key parameters:
Parameter | Value |
---|---|
CAS Number | 1313393-63-3 |
Molecular Formula | C₁₀H₅D₈ClN₂·HCl |
Molecular Weight | 241.19 g/mol |
Unlabelled CAS Number | 6640-24-0 |
SMILES Notation | ClC1=CC(N2C([2H])([2H])C([2H])([2H])NC([2H])([2H])C2([2H])[2H])=CC=C1 |
Structural Characteristics
The molecule consists of a 3-chlorophenyl group attached to a piperazine ring structure. The deuteration occurs specifically in the piperazine ring, where all eight hydrogen atoms are replaced with deuterium atoms . This strategic placement of deuterium atoms ensures distinct mass spectrometric properties while maintaining chemical behavior similar to the non-deuterated compound.
The compound exists as a hydrochloride salt, which enhances its stability and solubility characteristics for laboratory applications . The chlorine atom at the meta position of the phenyl ring contributes to the compound's specific binding properties and affinity profiles in analytical applications.
Physical and Chemical Properties
Physical Characteristics
1-(3-Chlorophenyl)piperazine-D8 HCl presents as a white to off-white crystalline powder with specific physical properties that distinguish it for analytical purposes . These properties ensure consistent performance in laboratory environments.
Property | Value |
---|---|
Appearance | White to off-white crystalline powder |
Melting Point | 211 ± 3°C |
HPLC Purity | > 98.5% |
Free Base Content | > 81.6% |
Water Content | < 2.0% |
Calculated Hydrochloride Content | 15.1% |
Spectroscopic Properties
The compound exhibits characteristic spectroscopic profiles that facilitate its identification and purity assessment :
Spectroscopic Method | Characteristic |
---|---|
UV max [nm] | 209.0 ± 1.0 (24000 ± 3000, methanol); 249.0 ± 1.0 (13000 ± 1500, methanol) |
NMR | Corresponds to structure |
MS | MH⁺ corresponds to expected molecular weight |
Parameter | Recommendation |
---|---|
Storage Temperature | -18°C (for solutions); +4°C (for neat compound) |
Shipping Conditions | With cooling pack at -18°C (for solutions); Room temperature (for neat compound) |
Stability Considerations | Hygroscopic (based on non-deuterated analog properties) |
Analytical Applications
Reference Standard Applications
The primary application of 1-(3-Chlorophenyl)piperazine-D8 HCl is as a certified reference material in analytical chemistry. It serves as an internal standard for the quantitation of 1-(3-Chlorophenyl)piperazine levels in biological matrices such as urine and blood .
This compound is particularly valuable in analytical methods employing:
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Gas Chromatography-Mass Spectrometry (GC/MS)
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
As a stable isotope-labeled analog, it provides critical advantages in quantitative analysis by:
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Compensating for matrix effects
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Accounting for variations in extraction efficiency
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Providing consistent retention times in chromatography
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Offering distinct mass spectral profiles for accurate identification
Forensic and Toxicological Significance
The reference standard plays a crucial role in forensic toxicology and drug testing protocols. Since the non-deuterated compound (mCPP) is both a designer drug and a metabolite of certain antidepressants, accurate quantification is essential for distinguishing between therapeutic use and substance abuse .
The deuterated standard enables:
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Reliable detection and quantification of mCPP in complex biological matrices
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Discrimination between pharmaceutical metabolites and illicit drug use
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Development of validated testing protocols for clinical and forensic laboratories
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Quality control and proficiency testing in toxicology laboratories
Pharmacological Context
Relationship to Parent Compound
To fully understand the significance of 1-(3-Chlorophenyl)piperazine-D8 HCl, it's important to consider the pharmacological properties of its non-deuterated analog:
1-(3-Chlorophenyl)piperazine (mCPP) serves two distinct roles:
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As a designer drug - Used in combination with Benzylpiperazine (BZP) and Trifluoromethylphenylpiperazine (TFMPP) as an alternative to LSD and MDMA .
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As a metabolite - It is the primary, active metabolite found in urine of patients taking the antidepressants trazodone and nefazodone .
Pharmacological Properties
The non-deuterated compound exhibits significant pharmacological activity that underscores the importance of accurate analytical methods using the deuterated standard:
Receptor Interaction | Activity |
---|---|
5-HT₂C/₂B | Agonist/partial agonist |
5-HT₂A | Some activity (antagonist) |
5-HT₁ | Some activity |
In vivo effects | Suppresses locomotor activity in rats |
These properties make the deuterated standard particularly valuable for pharmacokinetic studies and metabolite profiling in psychiatric research . The metabolite mCPP has been suggested to potentially contribute to the antidepressant efficacy of trazodone through its 5-HT₂C agonistic and 5-HT₂A antagonistic properties .
Synthesis and Production
Quality Control Parameters
Rigorous quality control standards are applied to ensure the reliability of 1-(3-Chlorophenyl)piperazine-D8 HCl as a reference standard:
Quality Parameter | Specification |
---|---|
HPLC Purity | > 98.5% |
Free Base Content | > 81.6% |
Water Content | < 2.0% |
Deuterium Incorporation | > 95% (typically assessed by mass spectrometry) |
Isotopic Purity | Verified through NMR and mass spectral analysis |
These stringent quality controls ensure the compound's reliability in analytical applications, particularly when used as an internal standard for quantitative analysis .
Format | Description | Application |
---|---|---|
Neat Compound | Pure crystalline material | Preparation of custom solutions, reference standards |
Standard Solution | 0.1 mg/mL in methanol (as free base) | Direct use in analytical methods |
Certified Reference Material | 100 μg/mL (as free base) in methanol | Calibration and quality control in regulated environments |
Aspect | Details |
---|---|
Signal Word | Warning |
Hazard Statements | H302, H315, H319, H335 (based on non-deuterated analog) |
Precautionary Statements | P261, P305+P351+P338 (based on non-deuterated analog) |
Storage Requirements | Controlled access, appropriate documentation |
Transport Classification | May be subject to freight restrictions |
While these safety parameters are derived from the non-deuterated compound, similar precautions are advisable for the deuterated analog due to their chemical similarity .
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